molecular formula C18H22N2O B7492152 [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone

[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone

Cat. No. B7492152
M. Wt: 282.4 g/mol
InChI Key: IIQQETLIAJWBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone, also known as MMPI, is a chemical compound that has been studied for its potential use in scientific research. MMPI is a small molecule that has been shown to have unique properties that make it useful for studying various biological processes. In

Scientific Research Applications

[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been studied extensively for its potential use in scientific research. One of the primary applications of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is in the study of the central nervous system. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone a useful tool for studying the mechanisms underlying various neurological disorders.

Mechanism of Action

The mechanism of action of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is complex and not fully understood. However, it is believed that [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone acts as a modulator of various neurotransmitter systems in the brain. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This binding activity leads to changes in neurotransmitter release and activity, which can have a significant impact on brain function.
Biochemical and Physiological Effects
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone in lab experiments is its specificity. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a high affinity for specific receptors in the brain, which makes it useful for studying the effects of neurotransmitter modulation on behavior and physiology. However, one of the limitations of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is its potential for off-target effects. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to other receptors in addition to its primary targets, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone. One area of interest is in the development of more specific and selective [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone analogs. These analogs could be used to study the effects of specific neurotransmitter systems on behavior and physiology. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the development of new treatments for neurological and psychiatric disorders. Finally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the study of the role of inflammation in various disease processes. Overall, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has significant potential for future research and development.

Synthesis Methods

The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone involves several steps, including the reaction of indole with piperidine, followed by the reaction of the resulting compound with 2-methylcyclopropanone. The final product is obtained through purification and isolation. The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.

properties

IUPAC Name

[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-12-10-15(12)18(21)20-8-6-13(7-9-20)16-11-19-17-5-3-2-4-14(16)17/h2-5,11-13,15,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQQETLIAJWBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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